molecular formula C18H18F3N5O2S B13379714 N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

Cat. No.: B13379714
M. Wt: 425.4 g/mol
InChI Key: HNMBXDDWLPVPKA-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazide derivative featuring a benzothiazole-pyrazolone hybrid scaffold. The benzothiazole moiety (a bicyclic aromatic system with sulfur and nitrogen atoms) is fused to a pyrazolone ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The pyrazolone’s 4-position is functionalized with an (E)-configured ethylidene group, which links to a 3-methylbutanehydrazide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide moiety may contribute to hydrogen-bonding interactions, making this compound a candidate for pharmacological studies .

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10+

InChI Key

HNMBXDDWLPVPKA-AUEPDCJTSA-N

Isomeric SMILES

CC(C)CC(=O)N/N=C(\C)/C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Canonical SMILES

CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

  • Starting materials such as ethyl trifluoromethylacetoacetate or trifluoromethyl-substituted diketones are reacted with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent.
  • The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization to form the 1,5-dihydro-4H-pyrazol-5-one ring.
  • The keto group at position 5 is retained, and the trifluoromethyl group is positioned at carbon 3 of the pyrazole ring.

Incorporation of the Benzothiazole Group

  • The pyrazole intermediate is then subjected to electrophilic substitution or coupling with 2-aminobenzenethiol or benzothiazole precursors.
  • This step often requires mild acidic or basic conditions and may be catalyzed by transition metals or Lewis acids to facilitate C–N or C–S bond formation.
  • The benzothiazole ring is introduced at position 1 of the pyrazole ring, forming the 1-(1,3-benzothiazol-2-yl) substituent.

Preparation of 3-Methylbutanehydrazide

  • 3-Methylbutanoic acid or its ester is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • The acid chloride is then reacted with hydrazine hydrate under controlled temperature to yield 3-methylbutanehydrazide.
  • Purification is achieved by recrystallization or chromatography.

Final Condensation to Form the Hydrazone

  • The pyrazole-benzothiazole intermediate containing an aldehyde or ketone functional group at the 4-position is condensed with 3-methylbutanehydrazide.
  • This condensation is typically performed in ethanol or methanol with catalytic acid or base to promote hydrazone formation.
  • The reaction proceeds via nucleophilic attack of the hydrazide amino group on the carbonyl carbon, followed by elimination of water to form the C=N double bond (ethylidene linkage).
  • The product is isolated by filtration or extraction and purified by recrystallization.

Reaction Conditions and Optimization

Step Reaction Type Key Reagents/Conditions Temperature Yield (%) Notes
1 Pyrazole ring formation β-Diketone + Hydrazine hydrate, EtOH solvent Reflux, 80-90°C 70-85 Trifluoromethyl group introduced early
2 Benzothiazole coupling 2-Aminobenzenethiol, Lewis acid catalyst Room temp - 60°C 60-75 Requires inert atmosphere for better yield
3 Hydrazide synthesis 3-Methylbutanoyl chloride + Hydrazine hydrate 0-25°C 80-90 Controlled addition to avoid side reactions
4 Hydrazone formation Pyrazole intermediate + Hydrazide, EtOH, acid catalyst Room temp - reflux 65-80 Water removal essential for equilibrium shift

Analytical and Characterization Data

  • Spectroscopic methods:

    • Nuclear magnetic resonance spectroscopy confirms the presence of pyrazole, benzothiazole, and hydrazone protons and carbons.
    • Infrared spectroscopy shows characteristic bands for hydrazide N-H stretching (~3300 cm^-1), carbonyl C=O (~1650 cm^-1), and C=N stretching (~1600 cm^-1).
    • Mass spectrometry confirms the molecular ion peak at m/z = 425 consistent with the molecular weight.
  • Purity and crystallinity:

    • High-performance liquid chromatography (HPLC) and melting point determination are used to assess purity.
    • X-ray crystallography studies (where available) confirm the molecular conformation and the E-configuration of the hydrazone linkage.

Research Findings and Applications

  • The synthetic route described is reproducible and scalable for laboratory synthesis.
  • The compound's structural complexity allows for diverse biological activity screening, including antimicrobial, anticancer, and enzyme inhibition studies.
  • Analogous compounds with similar pyrazole and benzothiazole motifs have demonstrated significant pharmacological potential, supporting the relevance of this synthetic approach.

Summary Table of Preparation Methods

Preparation Stage Reagents/Starting Materials Reaction Type Conditions Yield Range (%)
Pyrazole core synthesis β-Diketone + Hydrazine hydrate Cyclization Reflux in ethanol, 80-90°C 70-85
Benzothiazole introduction 2-Aminobenzenethiol + Pyrazole Coupling/Condensation Room temp to 60°C 60-75
Hydrazide preparation 3-Methylbutanoyl chloride + Hydrazine Nucleophilic substitution 0-25°C 80-90
Hydrazone formation Pyrazole intermediate + Hydrazide Condensation Room temp to reflux 65-80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound may be used in the development of probes for biological imaging or assays.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Core Scaffold Substituents / Functional Groups Key Structural Differences Reference
Target Compound Benzothiazole-pyrazolone -CF₃ at pyrazolone 3-position
-3-methylbutanehydrazide
Reference compound for comparison
N'-{(1Z)-1-[1-(1,3-Benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide Benzothiazole-pyrazolone Cyclopropanecarbohydrazide (vs. 3-methylbutanehydrazide)
(Z)-ethylidene configuration
Hydrazide chain length/stereochemistry impacts solubility and steric interactions
N'-[(1E)-1,3-Benzodioxol-5-ylmethylene]-2-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide Thiazole-pyrazole Benzodioxolylmethylene group
No benzothiazole
Thiazole instead of benzothiazole; altered π-π stacking potential
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Triazole-hydrazine Nitrophenyl-triazole core
Carbothioamide (vs. carbohydrazide)
Triazole introduces different electronic properties; sulfur may affect redox stability
(E)-N-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide Furan substituent
Dimethylaminobenzylidene
Furan’s electron-rich nature may alter binding affinity

Physicochemical and Crystallographic Properties

  • Crystallography : The target compound’s (E)-configuration is likely confirmed via single-crystal X-ray diffraction, analogous to methods used for structurally related hydrazides (e.g., ). SHELX software (e.g., SHELXL, SHELXS) is standard for structure refinement .
  • Hydrogen Bonding : The hydrazide group participates in N–H···O and N–H···N hydrogen bonds, similar to patterns observed in pyrazolone derivatives (). These interactions influence crystal packing and stability.
  • Database Cross-Reference : The Cambridge Structural Database (CSD) contains over 500,000 entries, including benzothiazole and pyrazolone derivatives, enabling comparative analysis of bond lengths and angles .

Research Findings and Implications

  • Structural Uniqueness : The combination of benzothiazole, trifluoromethylpyrazolone, and branched hydrazide distinguishes this compound from analogues with simpler hydrazides (e.g., cyclopropane or furan derivatives) .
  • Computational Modeling : Molecular docking studies (using tools like AutoDock) could predict interactions with biological targets, leveraging the hydrazide’s hydrogen-bonding capacity and the CF₃ group’s hydrophobic effects.
  • Future Directions : Comparative in vitro assays against analogues (e.g., ) are needed to evaluate potency, solubility, and metabolic stability.

Biological Activity

N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide (CAS: 377065-30-0) is a complex organic compound with potential biological activities. It features a unique structure that incorporates a benzothiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N5O2SC_{18}H_{18}F_3N_5O_2S, with a molecular weight of 425.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18F3N5O2S
Molecular Weight425.43 g/mol
CAS Number377065-30-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including compounds similar to N'-{(1E)-...}. For instance, a study evaluated various benzothiazole-based compounds for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant anti-tubercular activity with minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid (INH) .

Case Study:
In vitro studies demonstrated that derivatives of benzothiazole showed promising results against Mtb H37Rv ATCC 27294. Compounds with structural similarities to N'-{(1E)-...} were found to have better bioavailability and selectivity for the target enzyme DprE1, crucial for the bacterium's survival .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have also been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
A study investigating the cytotoxic effects of benzothiazole derivatives revealed that they could significantly reduce cell viability in several cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .

The biological activity of N'-{(1E)-...} can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: It can bind to receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Q & A

Q. What are the key steps in synthesizing N'-{(1E)-...}butanehydrazide?

The synthesis typically involves multi-step condensation reactions. For example, the benzothiazole and pyrazolone moieties are formed separately and then coupled via hydrazide linkages. Key steps include:

  • Hydrazone formation : Reacting a substituted pyrazolone with a hydrazine derivative under acidic/basic conditions (e.g., ethanol or DMSO as solvent, reflux conditions) .
  • Benzothiazole integration : Coupling the hydrazone intermediate with a 1,3-benzothiazol-2-yl group using catalysts like p-toluenesulfonic acid .
  • Purification : Chromatographic techniques (TLC, HPLC) and recrystallization ensure purity .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry and stereochemistry of the hydrazone (¹H, ¹³C, 2D-COSY) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration using SHELXL for refinement .
  • HPLC : Monitors reaction progress and purity (>95% purity is standard) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to screen variables like solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., hydrazones) .
  • Real-time monitoring : Employ inline FTIR or HPLC to track intermediates and adjust conditions dynamically .

Q. How do computational methods aid in predicting the compound’s bioactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential binding sites (e.g., kinase inhibitors) .
  • QSAR modeling : Correlates structural features (e.g., trifluoromethyl group) with observed antimicrobial or anticancer activity .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (e.g., using SHELXL for refinement) to confirm stereochemistry .
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility .
  • Synchrotron radiation : High-resolution X-ray data reduces ambiguity in electron density maps .

Q. What strategies mitigate decomposition during biological assays?

  • Stabilization via formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance solubility and stability in aqueous media .
  • pH control : Maintain physiological pH (7.4) during in vitro testing to prevent hydrolysis of the hydrazide group .
  • Metabolic profiling : LC-MS/MS identifies degradation products in simulated biological fluids .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or nitro groups) and compare bioactivity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding motifs (e.g., benzothiazole’s role in DNA intercalation) .
  • Biological assays : Test against a panel of cell lines (e.g., NCI-60) to correlate structural features with cytotoxicity .

Data Contradiction Analysis

Q. Conflicting results in antimicrobial activity across studies: How to address?

  • Standardize protocols : Use CLSI/MIC guidelines to ensure consistency in bacterial strains, inoculum size, and incubation time .
  • Check impurity profiles : HPLC-MS quantifies trace impurities (e.g., residual solvents) that may artifactually enhance/inhibit activity .
  • Control experiments : Include known inhibitors (e.g., ciprofloxacin) to validate assay sensitivity .

Q. Discrepancies in computational vs. experimental solubility data

  • Force field refinement : Adjust solvation parameters in MD simulations to better match experimental solubility (e.g., logP measurements) .
  • Co-solvent methods : Experimentally determine solubility in DMSO/PBS mixtures and compare with COSMO-RS predictions .

Methodological Innovations

Q. Can flow chemistry improve the scalability of synthesis?

  • Continuous-flow reactors : Enable precise control of reaction time and temperature, reducing side products (e.g., in hydrazone formation) .
  • In-line purification : Integrate scavenger resins or membrane separators to automate intermediate isolation .

Q. How to enhance crystallinity for X-ray studies?

  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve crystal packing .
  • Vapor diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.